4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine
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Overview
Description
4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine is a chemical compound with the molecular formula C12H14F3NO2 It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an oxan-4-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine typically involves the following steps:
Formation of the Phenyl Ring: The phenyl ring with a trifluoromethoxy group is prepared through electrophilic aromatic substitution reactions.
Oxan-4-amine Formation: The oxan-4-amine structure is synthesized through a series of nucleophilic substitution reactions.
Coupling Reaction: The final step involves coupling the trifluoromethoxyphenyl ring with the oxan-4-amine structure under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the phenyl ring or the oxan-4-amine structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups to the phenyl ring or the oxan-4-amine structure.
Scientific Research Applications
4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The oxan-4-amine structure may facilitate binding to specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-[3-(Trifluoromethyl)phenyl]oxan-4-amine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
4-[3-(Methoxy)phenyl]oxan-4-amine: Contains a methoxy group instead of a trifluoromethoxy group.
4-[3-(Fluoro)phenyl]oxan-4-amine: Features a fluoro group in place of the trifluoromethoxy group.
Uniqueness
4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various research applications.
Biological Activity
4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine is a chemical compound notable for its unique molecular structure, which includes a trifluoromethoxy group attached to a phenyl ring and an oxan-4-amine core. This compound has garnered attention in biological research due to its potential therapeutic applications and interactions with various biological targets.
- Molecular Formula : C12H12F3N
- Molecular Weight : Approximately 297.7 g/mol
- Solubility : Typically encountered in its hydrochloride form, enhancing solubility and stability.
The trifluoromethoxy group contributes distinct chemical properties, making this compound valuable in both organic synthesis and biological research. The oxan-4-amine structure is particularly relevant for its potential as a precursor for pharmaceuticals, enhancing metabolic stability and bioavailability.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in enzyme-substrate interactions and receptor binding studies. Its unique trifluoromethoxy group enhances its affinity for biological targets, potentially leading to therapeutic applications.
Key Biological Activities:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes, which is crucial for drug development.
- Receptor Binding : Investigations into receptor binding indicate that the compound may interact with various receptors, influencing cellular signaling pathways.
- Cytotoxicity : Initial cytotoxicity assays have shown potential effects against cancer cell lines, indicating a possible role in cancer therapy.
The mechanism of action of this compound involves its interaction with specific molecular targets in the body. The trifluoromethoxy group likely facilitates strong interactions with target proteins through hydrogen bonding and halogen bonding, enhancing biological activity .
Enzyme Interaction Studies
Studies have focused on the compound's interactions with enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX). In vitro assays have demonstrated moderate inhibition of COX-2 and LOX enzymes, which are important targets in inflammatory diseases .
Cytotoxicity Assays
Research involving breast cancer cell lines (e.g., MCF-7) has shown that this compound exhibits cytotoxic effects, suggesting its potential as an anticancer agent. The compound's IC50 values indicate varying degrees of effectiveness against different cell lines, warranting further investigation into its therapeutic potential .
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-(3-Trifluoromethylphenyl)tetrahydropyran-4-amine | Tetrahydropyran ring | May exhibit different biological activities due to structural variation |
3-(Trifluoromethyl)phenol | Simple phenolic structure | Lacks the oxan core; primarily used as an intermediate |
3-(Trifluoromethyl)benzamide | Amide functional group | Different reactivity profile; used in pharmaceutical applications |
These compounds highlight the uniqueness of this compound due to its specific combination of functional groups and structural features that enhance its utility in synthetic chemistry and biological research.
Properties
Molecular Formula |
C12H14F3NO2 |
---|---|
Molecular Weight |
261.24 g/mol |
IUPAC Name |
4-[3-(trifluoromethoxy)phenyl]oxan-4-amine |
InChI |
InChI=1S/C12H14F3NO2/c13-12(14,15)18-10-3-1-2-9(8-10)11(16)4-6-17-7-5-11/h1-3,8H,4-7,16H2 |
InChI Key |
XFISAGSHNUYXMR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(C2=CC(=CC=C2)OC(F)(F)F)N |
Origin of Product |
United States |
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